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molecular formula C42H28Cl2N4 B8530435 2,2'-Di(o-chlorophenyl)-4,4',5,5'-tetraphenylbiimidazole

2,2'-Di(o-chlorophenyl)-4,4',5,5'-tetraphenylbiimidazole

Cat. No. B8530435
M. Wt: 659.6 g/mol
InChI Key: GBOJZXLCJZDBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04292394

Procedure details

2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)biimidazole; 2,2'-bis(2-methoxyphenyl)-4,4',5,5-tetraphenylbiimidazole; etc.
Name
2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)biimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2'-bis(2-methoxyphenyl)-4,4',5,5-tetraphenylbiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([C:29]2([C:50]3[CH:55]=[CH:54][CH:53]=[CH:52][C:51]=3[Cl:56])[N:33]=[C:32]([C:34]3[CH:39]=[CH:38][CH:37]=[C:36](OC)[CH:35]=3)[C:31]([C:42]3[CH:47]=[CH:46][CH:45]=[C:44](OC)[CH:43]=3)=[N:30]2)[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15](OC)[CH:14]=2)[C:10]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23](OC)[CH:22]=2)=[N:9]1.COC1C=CC=CC=1C1(C2(C3C=CC=CC=3OC)N=C(C3C=CC=CC=3)C=N2)N=C(C2C=CC=CC=2)C(C2C=CC=CC=2)(C2C=CC=CC=2)N1>>[Cl:56][C:51]1[CH:52]=[CH:53][CH:54]=[CH:55][C:50]=1[C:29]1([C:8]2([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[Cl:1])[N:9]=[C:10]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[N:12]2)[N:30]=[C:31]([C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=2)[C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[N:33]1

Inputs

Step One
Name
2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)biimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1(N=C(C(=N1)C1=CC(=CC=C1)OC)C1=CC(=CC=C1)OC)C1(N=C(C(=N1)C1=CC(=CC=C1)OC)C1=CC(=CC=C1)OC)C1=C(C=CC=C1)Cl
Step Two
Name
2,2'-bis(2-methoxyphenyl)-4,4',5,5-tetraphenylbiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1(NC(C(=N1)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1(N=CC(=N1)C1=CC=CC=C1)C1=C(C=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C1(N=C(C(=N1)C1=CC=CC=C1)C1=CC=CC=C1)C1(N=C(C(=N1)C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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